![molecular formula C19H13F2N5OS B2489823 N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide CAS No. 852374-64-2](/img/structure/B2489823.png)

N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

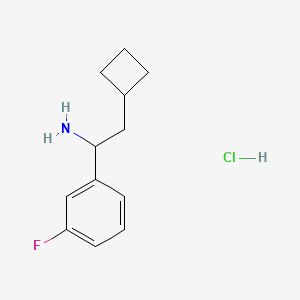

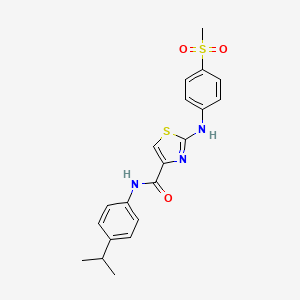

The research into N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide-like compounds involves exploring their synthesis, molecular structure, chemical reactions, and properties. These compounds are of interest due to their potential biological and pharmacological activities, which are attributed to their complex heterocyclic structures.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic heterocyclic scaffolds. For example, the synthesis of related triazolopyridazine compounds involves reacting specific amidines with sodium ethyl formylacetate or ethyl propiolate to yield pyrimidinones, which are further modified through cyclization and substitution reactions to introduce desired functional groups (J. Medwid et al., 1990).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using spectroscopic techniques (IR, NMR, LC-MS) and X-ray crystallography. These analyses provide insights into the compound's geometry, electronic structure, and intermolecular interactions. For instance, the structural elucidation of a triazolopyridazine derivative was confirmed through comprehensive spectroscopic techniques and X-ray crystallography, highlighting the importance of these methods in understanding compound structures (Hamdi Hamid Sallam et al., 2021).

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

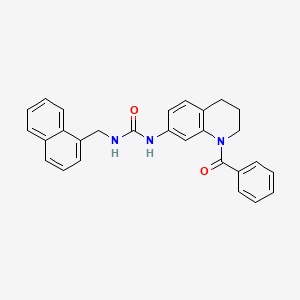

N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide and its derivatives have been explored for their potential in cancer treatment. For example, a modified form of the compound, with the acetamide group replaced by an alkylurea moiety, demonstrated potent anticancer effects, exhibiting significant antiproliferative activities against various human cancer cell lines. These modifications have been shown to retain the compound's inhibitory activity against PI3Ks and mTOR while dramatically reducing its acute oral toxicity, indicating their potential as effective anticancer agents with lower side effects (Wang et al., 2015).

Antiviral Activity

Some derivatives of the compound have shown promise as antiviral agents, particularly against the hepatitis-A virus (HAV). Specific derivatives demonstrated significant virus count reduction in plaque reduction infectivity assays, indicating their potential as antiviral treatments (Shamroukh & Ali, 2008).

Structural and Material Studies

The compound and its derivatives have also been studied for their structural characteristics. For instance, a series of derivatives underwent oxidative intramolecular cyclization, revealing interesting molecular structures and interactions. Such compounds were characterized by various spectroscopic techniques and screened for cytotoxic activity, although without significant activity. This kind of research is crucial for understanding the molecular properties and potential applications of the compound in various fields (Aggarwal et al., 2019).

Antioxidant Properties

Derivatives of the compound have been investigated for their antioxidant properties. In one study, triazolo-thiadiazoles were assessed through spectrophotometric methods and lipid peroxide assays, exhibiting potent antioxidant activity. This indicates potential applications in mitigating oxidative stress-related conditions or in developing treatments that require antioxidant properties (Sunil et al., 2010).

Wirkmechanismus

Fluorophenyl Compounds

The presence of fluorine atoms in phenyl rings (fluorophenyl groups) is common in many pharmaceuticals and agrochemicals . Fluorine can enhance the bioactivity of these compounds due to its unique properties, such as high electronegativity and small size.

Triazolo Pyridazine Compounds

The triazolo pyridazine moiety is a nitrogen-rich heterocyclic structure that is found in various bioactive compounds. These structures can interact with various biological targets through hydrogen bonding and other interactions, potentially leading to various biological effects .

Sulfanyl Acetamide Compounds

Sulfanyl acetamide groups are found in various bioactive compounds. They can act as bioisosteres for certain functional groups, potentially modifying the compound’s interaction with its targets .

Eigenschaften

IUPAC Name |

N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2N5OS/c20-13-4-1-3-12(9-13)19-24-23-16-7-8-18(25-26(16)19)28-11-17(27)22-15-6-2-5-14(21)10-15/h1-10H,11H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOMGLFJRXTWEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride](/img/structure/B2489748.png)

![2-[5-(1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2489750.png)

![2-Methoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2489752.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2489756.png)

![1,3-Benzothiazol-6-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2489757.png)

![Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489758.png)

![2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride](/img/structure/B2489760.png)

![Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2489762.png)